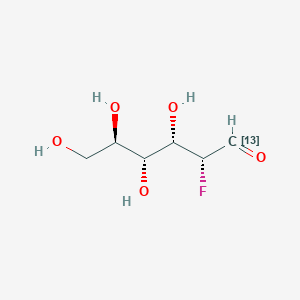

2-Deoxy-2-fluoro-D-glucose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |

InChI Key |

AOYNUTHNTBLRMT-SAHBNLNBSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)F)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C (¹³C-2-FDG), a stable isotope-labeled analog of the widely used positron emission tomography (PET) tracer, [¹⁸F]-2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). The incorporation of the stable isotope ¹³C allows for non-radioactive metabolic flux analysis and mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

2-Deoxy-2-fluoro-D-glucose is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This modification allows it to be transported into cells via glucose transporters and phosphorylated by hexokinase to 2-deoxy-2-fluoro-D-glucose-6-phosphate. However, the C-2 fluorine prevents further metabolism in the glycolytic pathway, leading to its accumulation in metabolically active cells. While the ¹⁸F-labeled version is a cornerstone of diagnostic imaging in oncology and neuroscience, the stable ¹³C-labeled counterpart serves as a powerful tool for in-depth metabolic research without the constraints of radioactivity.[1] The synthesis of a ¹⁴C-labeled version has been previously reported, providing a basis for the synthesis of the ¹³C analog.[2][3][4]

Synthesis of 2-Deoxy-2-fluoro-D-glucose-¹³C

A plausible and efficient synthetic route for 2-Deoxy-2-fluoro-D-glucose-¹³C involves the fluorination of a ¹³C-labeled glycal precursor. This strategy is adapted from established methods for the synthesis of fluorinated sugars.[3][4][5] The overall workflow is depicted below.

Caption: Synthetic workflow for 2-Deoxy-2-fluoro-D-glucose-¹³C₆.

Experimental Protocols

2.1.1. Synthesis of 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆

This protocol is adapted from the established synthesis of unlabeled tri-O-acetyl-D-glucal.

-

Acetylation of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is first per-acetylated to form β-D-glucopyranose-¹³C₆ pentaacetate.

-

Reagents: Acetic anhydride, sodium acetate.

-

Procedure: D-Glucose-¹³C₆ is heated with a mixture of acetic anhydride and anhydrous sodium acetate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

-

-

Bromination of β-D-Glucopyranose-¹³C₆ pentaacetate: The pentaacetate is then converted to acetobromo-α-D-glucose-¹³C₆.

-

Reagents: Hydrogen bromide in glacial acetic acid.

-

Procedure: The pentaacetate is dissolved in a minimal amount of glacial acetic acid and treated with a solution of hydrogen bromide in acetic acid at 0°C. The reaction is typically rapid and the product can be precipitated by the addition of cold water.

-

-

Reductive Elimination to form the Glycal: The acetobromo-α-D-glucose-¹³C₆ is converted to the desired 3,4,6-tri-O-acetyl-D-glucal-¹³C₆.

-

Reagents: Zinc dust, acetic acid.

-

Procedure: A suspension of zinc dust in acetic acid is added to a solution of acetobromo-α-D-glucose-¹³C₆ in a suitable solvent (e.g., diethyl ether). The reaction is stirred vigorously until the starting material is consumed (monitored by TLC). The product is isolated by filtration and evaporation of the solvent.

-

2.1.2. Fluorination of 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆

The key fluorination step can be achieved using various electrophilic fluorinating agents. A common and effective method involves the use of acetyl hypofluorite.[6]

-

Preparation of Acetyl Hypofluorite: Acetyl hypofluorite is typically generated in situ.

-

Fluorination Reaction:

-

Reagents: 3,4,6-Tri-O-acetyl-D-glucal-¹³C₆, acetyl hypofluorite.

-

Procedure: A solution of 3,4,6-tri-O-acetyl-D-glucal-¹³C₆ in an inert solvent (e.g., chloroform) is cooled to a low temperature (e.g., -78°C). A freshly prepared solution of acetyl hypofluorite is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

2.1.3. Hydrolysis to 2-Deoxy-2-fluoro-D-glucose-¹³C₆

The final step is the deprotection of the acetyl groups to yield the final product.

-

Acidic or Basic Hydrolysis:

-

Reagents: Hydrochloric acid (acidic) or sodium methoxide in methanol (basic).

-

Procedure: The crude product from the fluorination step is dissolved in a suitable solvent and treated with either an acid or a base to remove the acetyl protecting groups. The reaction is monitored by TLC. Upon completion, the reaction is neutralized, and the product is purified by column chromatography.

-

Characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-Deoxy-2-fluoro-D-glucose-¹³C. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the position of the ¹³C label.

Caption: NMR characterization workflow for ¹³C-2-FDG.

3.1.1. Experimental Protocol for NMR Analysis

-

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also performed to aid in signal assignment.

3.1.2. Expected NMR Data

The presence of the ¹³C label will introduce characteristic couplings in the NMR spectra.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Couplings |

| ¹H | 3.0 - 5.5 | Complex multiplets due to H-H and H-F couplings. The proton at C-2 will show a large coupling to ¹⁹F. |

| ¹³C | 60 - 100 | Six distinct signals are expected. The signal for C-2 will be a doublet due to coupling with ¹⁹F (JC-F ≈ 180-200 Hz). The signals for C-1 and C-3 will also show smaller C-F couplings. All carbon signals will be enhanced due to the ¹³C enrichment. |

| ¹⁹F | -190 to -210 | A complex multiplet due to couplings with protons at C-1, C-2, and C-3. |

Note: Chemical shifts are referenced to standard internal references (e.g., TMS for ¹H and ¹³C in organic solvents, or an external standard for spectra in D₂O).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment.

3.2.1. Experimental Protocol for MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

-

Instrumentation: A high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap instrument, is used to obtain an accurate mass measurement.

3.2.2. Expected Mass Spectrometry Data

| Ionization Mode | Expected [M+H]⁺ or [M+Na]⁺ | Isotopic Distribution |

| ESI-Positive | m/z for C₆H₁₁FO₅ with ¹³C enrichment | The molecular ion peak will be shifted corresponding to the number of ¹³C atoms incorporated. For a fully labeled compound (¹³C₆), the molecular weight will be approximately 6 Da higher than the unlabeled compound. The isotopic cluster will confirm the number of ¹³C atoms. |

Quantitative Data Summary

| Parameter | Unlabeled 2-FDG | Expected ¹³C₆-2-FDG |

| Molecular Formula | C₆H₁₁FO₅ | ¹³C₆H₁₁FO₅ |

| Molecular Weight | 182.15 g/mol | 188.11 g/mol |

| ¹³C NMR (C-2) | ~90 ppm, d, JC-F ≈ 185 Hz | ~90 ppm, d, JC-F ≈ 185 Hz |

| MS [M+Na]⁺ | m/z 205.05 | m/z 211.07 |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C. The proposed synthetic route, based on established methodologies for fluorinated carbohydrates, provides a reliable pathway to this valuable research tool. The detailed characterization protocols using NMR and MS are crucial for ensuring the quality and isotopic integrity of the final product. The availability of ¹³C-2-FDG will undoubtedly facilitate further advancements in the understanding of glucose metabolism in both healthy and diseased states, providing a non-radioactive alternative for in-depth metabolic studies.

References

- 1. History of the first synthesis of 2-deoxy-2-fluoro-D-glucose the unlabeled forerunner of 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-2-(fluoro-18F)-D-glucose - American Chemical Society [acs.org]

- 3. Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorination with F/sub 2/. A convenient synthesis of 2-deoxy-2-fluoro-D-glucose (Journal Article) | OSTI.GOV [osti.gov]

- 6. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 13C Labeled 2-deoxy-2-fluoro-D-glucose: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C labeled 2-deoxy-2-fluoro-D-glucose ([13C]-2-FDG) is a stable isotope-labeled analog of the widely used positron emission tomography (PET) tracer, [18F]-2-deoxy-2-fluoro-D-glucose ([18F]FDG). While structurally and chemically similar to its radioactive counterpart, the incorporation of the stable isotope 13C provides a non-radioactive tool for in-depth metabolic research and serves as a critical internal standard for quantitative mass spectrometry assays. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for analysis, and key applications of [13C]-2-FDG, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

The fundamental chemical structure of 2-deoxy-2-fluoro-D-glucose consists of a glucose molecule where the hydroxyl group at the C-2 position is replaced by a fluorine atom. In the 13C labeled version, one or more of the carbon atoms are replaced with the 13C isotope. The specific properties can vary slightly depending on the position and number of 13C labels (e.g., [1-13C]-2-FDG or [U-13C6]-2-FDG).

Physicochemical Data

Quantitative data for various isotopologues of 13C labeled 2-deoxy-2-fluoro-D-glucose are summarized below. It is important to note that experimental values can be influenced by the specific isotopic labeling pattern and the presence of different anomers (α and β).

| Property | Value | Notes |

| Molecular Formula | C₅¹³CH₁₁FO₅ (for 1-¹³C) | The general formula is C₆H₁₁FO₅. |

| ¹³C₆H₁₁FO₅ (for ¹³C₆) | ||

| Molecular Weight | 183.14 g/mol (for 1-¹³C)[1] | The molecular weight of the unlabeled compound is approximately 182.15 g/mol .[2][3] |

| 188.17 g/mol (for ¹³C₆) | This value is calculated based on the atomic weights of the isotopes. | |

| Physical State | Solid | |

| Solubility | Soluble in water. | |

| Stability | Stable under standard laboratory conditions. Studies on the analogous [18F]FDG suggest good physicochemical and microbiological stability in solution for up to 10 hours at room temperature.[4][5] |

Experimental Protocols

Precise and accurate characterization of [13C]-2-FDG is crucial for its use in research and as a standard. The following sections outline key experimental methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity, purity, and structure of [13C]-2-FDG, including the position of the 13C label.

Sample Preparation:

-

Dissolve an appropriate amount of the [13C]-2-FDG standard in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Nuclei to Observe:

-

¹H NMR: To observe the proton signals and their coupling to adjacent fluorine and 13C nuclei.

-

¹³C NMR: To directly detect the enriched carbon signals and confirm the labeling position.

-

¹⁹F NMR: To observe the fluorine signal and its coupling to adjacent protons.

-

-

Typical Parameters: Specific pulse sequences and parameters will vary depending on the instrument and the desired information. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. For detailed structural elucidation, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[6]

Data Interpretation: The chemical shifts and coupling constants in the ¹H, ¹³C, and ¹⁹F NMR spectra will be characteristic of the 2-deoxy-2-fluoro-D-glucose structure. The presence of a 13C label will result in splitting of the signals of adjacent nuclei (¹H-¹³C and ¹³C-¹⁹F coupling), confirming the isotopic enrichment and its location.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of [13C]-2-FDG and for its quantification in complex biological matrices.

Sample Preparation:

-

For direct infusion, dissolve the sample in a suitable solvent compatible with the ionization source (e.g., methanol/water).

-

For LC-MS analysis, prepare samples according to the specific requirements of the chromatographic method.

Instrumentation and Parameters:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for analyzing sugars and their derivatives.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode. In positive mode, adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are often observed for sugars.

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to further confirm the structure and to develop quantitative methods using Multiple Reaction Monitoring (MRM).

Data Interpretation: The mass spectrum will show a molecular ion (or adduct ion) corresponding to the mass of the specific [13C]-2-FDG isotopologue. The isotopic pattern will confirm the number of 13C atoms in the molecule. Fragmentation patterns in MS/MS can provide structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of [13C]-2-FDG and to quantify it in various samples.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

Instrumentation and Parameters:

-

Column: A column suitable for carbohydrate analysis, such as an amino-based column or a specific carbohydrate analysis column, is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for carbohydrate analysis.[7]

-

Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used for non-UV active compounds like sugars. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is preferred.

-

Flow Rate and Temperature: These parameters should be optimized to achieve good separation of 2-FDG from any potential impurities.

Data Interpretation: The chromatogram will show a peak corresponding to 2-FDG. The retention time should be consistent with a reference standard. The peak area can be used for quantification, and the presence of other peaks would indicate impurities.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolism of 2-deoxy-2-fluoro-D-glucose

[13C]-2-FDG, like its unlabeled and 18F-labeled counterparts, is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form [13C]-2-deoxy-2-fluoro-D-glucose-6-phosphate ([13C]-FDG-6P). Due to the presence of fluorine at the C-2 position, [13C]-FDG-6P cannot be further metabolized through glycolysis and is effectively trapped within the cell. This metabolic trapping is the principle behind the use of FDG in metabolic imaging.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-2-deoxy-D-glucose | C6H11FO5 | CID 170049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

mechanism of cellular uptake for 2-Deoxy-2-fluoro-D-glucose-13C

An In-depth Technical Guide to the Cellular Uptake of 2-Deoxy-2-fluoro-D-glucose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog widely utilized in biomedical research and clinical diagnostics, most notably in Positron Emission Tomography (PET) imaging. The incorporation of a stable carbon-13 isotope (¹³C) at the first carbon position, yielding 2-Deoxy-2-fluoro-D-glucose-¹³C (¹³C-2-FDG), provides a non-radioactive tracer for studying glucose metabolism via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The biological behavior and cellular uptake mechanism of ¹³C-2-FDG are identical to that of its radiolabeled counterpart, ¹⁸F-FDG. This guide provides a detailed technical overview of the cellular uptake mechanism of ¹³C-2-FDG, its intracellular fate, the signaling pathways that regulate its transport, and standardized protocols for its experimental use.

The Core Mechanism: Transport and Intracellular Trapping

The cellular uptake of ¹³C-2-FDG is a two-step process involving transport across the plasma membrane and subsequent intracellular phosphorylation. This process effectively mimics the initial steps of glycolysis, allowing it to serve as a reliable marker for glucose uptake and metabolic activity.

Membrane Transport

¹³C-2-FDG is transported into the cell primarily by the family of facilitative glucose transporters (GLUTs), which mediate energy-independent diffusion of glucose down its concentration gradient.[1] Several GLUT isoforms are involved, with GLUT1 and GLUT3 being key transporters due to their high affinity and widespread expression, particularly in cancer cells.[2]

-

GLUT1: This is a ubiquitously expressed transporter responsible for basal glucose uptake in most cell types.[3] Its overexpression is a hallmark of many cancers, contributing to the high ¹³C-2-FDG accumulation observed in tumors.[1]

-

GLUT3: Known for its very high affinity for glucose, GLUT3 is predominantly found in tissues with high energy demand, such as neurons and the brain.[2]

-

Sodium-Glucose Cotransporters (SGLTs): While GLUTs are the primary route, SGLTs can also mediate the active transport of glucose analogs, though ¹⁸F-FDG is considered a poor substrate for SGLTs compared to GLUTs.[4][5]

Intracellular Phosphorylation and Metabolic Trapping

Once inside the cell, ¹³C-2-FDG is recognized by the enzyme Hexokinase (HK) , which catalyzes the phosphorylation of the molecule at the 6-position, yielding ¹³C-2-FDG-6-phosphate (¹³C-2-FDG-6-P).[6][7][8] This phosphorylation adds a charged phosphate group, preventing the molecule from being transported back out of the cell via GLUTs.[1]

Unlike glucose-6-phosphate, ¹³C-2-FDG-6-P is a poor substrate for the next enzyme in the glycolytic pathway, phosphoglucose isomerase.[1][9] This metabolic block results in the intracellular accumulation of ¹³C-2-FDG-6-P. This "metabolic trapping" is the fundamental principle that allows for the quantification of glucose uptake rates using FDG analogs.[10]

References

- 1. Replacement of intracellular C-terminal domain of GLUT1 glucose transporter with that of GLUT2 increases Vmax and Km of transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vmax and Km of glucose transport and specific - Budding yeast Saccharomyces ce - BNID 110954 [bionumbers.hms.harvard.edu]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uvm.edu [uvm.edu]

An In-depth Technical Guide to the Applications of Stable Isotope Labeled Glucose Analogs in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled glucose analogs in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful tools for elucidating metabolic pathways, quantifying metabolic fluxes, and identifying potential therapeutic targets.

Introduction to Stable Isotope Labeled Glucose Analogs

Stable isotope-labeled compounds are non-radioactive molecules in which one or more atoms have been replaced with a heavier, stable isotope, such as carbon-13 (¹³C), deuterium (²H or D), or oxygen-18 (¹⁸O).[1] These labeled analogs are chemically identical to their unlabeled counterparts and are metabolized by cells in the same manner.[2] This property allows researchers to trace the journey of these isotopes through metabolic networks, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches that only provide a static snapshot of metabolite concentrations.[3]

The use of stable isotope tracers, particularly labeled glucose, has become a cornerstone of metabolic research, enabling the precise quantification of metabolic fluxes through key pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[4][5] This approach, often referred to as Metabolic Flux Analysis (MFA) or Stable Isotope-Resolved Metabolomics (SIRM), provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases.[4][6]

Types of Stable Isotope Labeled Glucose Analogs and Their Applications

The choice of isotopic label depends on the specific metabolic pathway and questions being investigated. The most commonly used stable isotopes for labeling glucose are ¹³C, ²H, and ¹⁸O.

-

Carbon-13 (¹³C)-Labeled Glucose: Uniformly labeled [U-¹³C₆]glucose is the most widely used tracer for general metabolic flux analysis, as it labels all carbon atoms in glucose and its downstream metabolites.[7] Position-specific labeled glucose, such as [1,2-¹³C₂]glucose, can provide more detailed information about specific pathways. For instance, [1,2-¹³C₂]glucose is particularly effective for resolving the fluxes through glycolysis and the pentose phosphate pathway.[8][9]

-

Deuterium (²H)-Labeled Glucose: Deuterated glucose analogs, like [6,6'-²H₂]glucose, are valuable for tracing metabolic pathways using deuterium metabolic imaging (DMI), a non-invasive magnetic resonance-based technique.[10] This method allows for the in vivo imaging of glucose metabolism and can be used to assess tumor metabolism and response to therapy.

-

Oxygen-18 (¹⁸O)-Labeled Glucose: ¹⁸O-labeled water (H₂¹⁸O) can be used to study gluconeogenesis and glycogen synthesis. The ¹⁸O atoms from water are incorporated into glucose-6-phosphate at specific positions through enzymatic reactions, and their enrichment can be quantified by NMR. This approach offers a way to estimate endogenous carbohydrate synthesis without the potential kinetic isotope effects associated with deuterated water.

Quantitative Data from Stable Isotope Tracer Experiments

The following tables summarize quantitative data from various studies that have utilized stable isotope-labeled glucose to investigate metabolic fluxes in different cell lines and tissues.

Table 1: Fractional Contribution of Glucose to the TCA Cycle

| Cell Line/Tissue | Experimental Condition | Tracer | Fractional Contribution of Glucose to Citrate (%) | Reference |

| Glioblastoma Tumors (in vivo) | Human patients | [U-¹³C₆]glucose | Active mitochondrial glucose oxidation observed | [11] |

| Non-Small Cell Lung Cancer (in vivo) | Human patients | [U-¹³C₆]glucose | Substantial contribution to TCA cycle intermediates | [12] |

| Various Cancer Cell Lines | In vitro | [U-¹³C₆]glucose | 10 - 30% | [12] |

| Jejunal Epithelial Cells (Rat) | Fed, Young | [U-¹⁴C]glucose | 0.85 (Probability of remaining in cycle) | [13] |

Table 2: Metabolic Flux Rates in Cancer Cells

| Cell Line | Parameter | Flux Rate (nmol/10⁶ cells/h) | Reference |

| Proliferating Cancer Cells | Glucose Uptake | 100 - 400 | [8] |

| Proliferating Cancer Cells | Lactate Secretion | 200 - 700 | [8] |

| Proliferating Cancer Cells | Glutamine Uptake | 30 - 100 | [8] |

Table 3: Isotopomer Distribution of Lactate from [U-¹³C₆]glucose in Breast Cancer Cells

| Metabolite | Isotopologue | Relative Abundance (NAT1 KO vs. MDA-MB-231) | Reference |

| L-Lactate | ¹³C-3 | Increased in NAT1 KO | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled glucose analogs.

Cell Culture and Labeling with ¹³C-Glucose

This protocol is adapted for adherent mammalian cells.[4][6][7][15]

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free medium

-

[U-¹³C₆]glucose (or other desired labeled glucose)

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 10-cm culture dishes

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated counter)

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10-cm dishes at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of labeling. Allow cells to attach and proliferate for 24-48 hours.

-

Media Preparation: Prepare fresh tracer medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]glucose (e.g., 11 mM) and dFBS (typically 10%).[7] Equilibrate the tracer medium to 37°C and 5% CO₂.

-

Initiation of Labeling:

-

Aspirate the complete growth medium from the cells.

-

Quickly wash the cells once with pre-warmed glucose-free medium to remove any residual unlabeled glucose.[4]

-

Immediately add the pre-warmed tracer medium to the cells.

-

-

Incubation: Incubate the cells in the tracer medium for the desired period. The incubation time will depend on the metabolic pathway of interest, with glycolysis reaching isotopic steady-state within minutes, while other pathways like the TCA cycle may take several hours.[15]

-

Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).[4][15]

Metabolite Extraction from Adherent Cells

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Nitrogen evaporator or centrifugal evaporator

Procedure:

-

Quenching: Place the culture dish on ice and aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution, aspirating completely after each wash.

-

Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scraping: Use a cell scraper to detach the cells into the methanol.

-

Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.

-

Supernatant Transfer: Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

Drying: Dry the metabolite extract using a nitrogen evaporator or a centrifugal evaporator.

-

Storage: Store the dried extracts at -80°C until analysis.

GC-MS Analysis of Amino Acids (TBDMS Derivatization)

This protocol is for the analysis of ¹³C-labeling in proteinogenic amino acids.[3][16][17][18]

Materials:

-

Dried cell pellet (from which protein has been hydrolyzed)

-

6 N Hydrochloric acid (HCl)

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMCS

-

Heating block or oven

-

GC-MS system

Procedure:

-

Protein Hydrolysis:

-

Resuspend the cell pellet in 6 N HCl.

-

Heat at 110°C for 18-24 hours to hydrolyze proteins into amino acids.

-

Centrifuge to pellet any debris and transfer the supernatant to a new tube.

-

Evaporate the HCl under a stream of nitrogen or in a centrifugal evaporator.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature gradient to separate the derivatized amino acids.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions.

-

LC-MS Analysis of Polar Metabolites

This protocol is for the analysis of polar metabolites from tracer experiments.[19][20][21][22]

Materials:

-

Dried metabolite extract

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Ammonium acetate or formic acid (for mobile phase)

-

UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

-

HILIC or reversed-phase chromatography column

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile.

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the LC system.

-

Use a gradient of mobile phases to separate the polar metabolites. For HILIC, a typical gradient involves decreasing the organic solvent concentration.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode.

-

Acquire high-resolution mass spectra to determine the mass isotopomer distributions of the metabolites.

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue of a given metabolite.

-

Correct for the natural abundance of stable isotopes to determine the fractional enrichment.

-

NMR Spectroscopy for Isotopomer Analysis

NMR spectroscopy provides positional information about isotopic labeling.[23][24][25][26][27]

Materials:

-

Dried metabolite extract

-

D₂O with a known concentration of a reference standard (e.g., DSS or TSP)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extract in D₂O containing the reference standard.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to identify and quantify major metabolites.

-

Acquire 2D NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and determine the positions of ¹³C labels.

-

Specific pulse sequences like HSQC-TOCSY or HCCH-TOCSY can provide further connectivity information.[23]

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Integrate the signals corresponding to different isotopomers to determine their relative abundances.

-

Visualization of Metabolic Pathways and Workflows

The following diagrams were generated using the Graphviz (DOT language) to illustrate key metabolic pathways and experimental workflows.

Central Carbon Metabolism

Caption: Overview of Central Carbon Metabolism.

Stable Isotope-Resolved Metabolomics (SIRM) Workflow

Caption: SIRM Experimental Workflow.

Conclusion

Stable isotope-labeled glucose analogs are indispensable tools in modern metabolic research. They provide a dynamic and quantitative view of cellular metabolism that is essential for understanding the complex metabolic alterations that underlie numerous diseases. The methodologies outlined in this guide, from experimental design and execution to data analysis and visualization, provide a robust framework for researchers to effectively utilize these powerful techniques. As analytical technologies continue to advance, the application of stable isotope tracers will undoubtedly lead to further groundbreaking discoveries in metabolism and the development of novel therapeutic strategies.

References

- 1. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Graph Theory and Automata Modeling for the Study of the Evolution of Metabolic Pathways with Glycolysis and Krebs Cycle as Case Studies | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The TCA cycle as an oxidative and synthetic pathway is suppressed with aging in jejunal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 16. cheresearch.engin.umich.edu [cheresearch.engin.umich.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hpst.cz [hpst.cz]

- 20. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diva-portal.org [diva-portal.org]

- 22. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. books.rsc.org [books.rsc.org]

- 25. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Warburg Effect: A Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 2-Deoxy-2-fluoro-D-glucose-13C (2-FDG-13C) as a powerful tool for interrogating the Warburg effect, a hallmark of cancer metabolism. By combining the glucose-trapping properties of 2-FDG with the stable isotope labeling of 13C, this tracer offers a unique opportunity for detailed metabolic flux analysis in cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and data interpretation strategies for researchers in oncology and drug development.

The Warburg Effect: A Fundamental Shift in Cancer Cell Metabolism

Cancer cells exhibit a profound alteration in their energy metabolism, a phenomenon first described by Otto Warburg in the 1920s.[1] Unlike normal differentiated cells that primarily rely on mitochondrial oxidative phosphorylation to generate ATP, cancer cells favor a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This "aerobic glycolysis" is less efficient in terms of ATP production per molecule of glucose but provides cancer cells with a proliferative advantage by supplying building blocks for anabolic processes and shaping the tumor microenvironment.[3]

Several key signaling pathways are known to drive the Warburg effect. The PI3K/Akt/mTOR pathway, frequently activated in cancer, promotes glucose uptake and the activity of glycolytic enzymes.[2][4] The transcription factor hypoxia-inducible factor 1 (HIF-1), stabilized even under normoxic conditions in many tumors, upregulates the expression of glucose transporters and glycolytic enzymes.[5][6] Oncogenes such as Myc also play a crucial role by enhancing the transcription of genes involved in glycolysis.[7] Conversely, the tumor suppressor p53 can negatively regulate glycolysis.[6] Understanding these intricate signaling networks is paramount for developing targeted cancer therapies.

Leveraging this compound for Metabolic Insights

2-Deoxy-2-fluoro-D-glucose (2-FDG) is a glucose analog that is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-FDG-6-phosphate.[8] However, 2-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and is effectively trapped within the cell.[8] This property has been widely exploited in medical imaging with the positron-emitting isotope 18F (18F-FDG PET) to visualize tumors with high glucose uptake.[9][10]

By replacing the naturally abundant 12C with the stable isotope 13C in the 2-FDG molecule, we create a tracer, 2-FDG-13C, that can be detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This allows for precise quantification of the tracer's uptake and accumulation, providing a direct measure of glucose transport and hexokinase activity, key steps in the Warburg phenotype. While direct studies on 2-FDG-13C are limited, its application can be inferred from the extensive research on 18F-FDG and 13C-glucose.

Experimental Workflow for Studying the Warburg Effect with 2-FDG-13C

The following diagram illustrates a typical experimental workflow for utilizing 2-FDG-13C to study the Warburg effect in cancer cell lines.

Key Signaling Pathways in the Warburg Effect

The following diagram illustrates the central signaling pathways that converge to promote the Warburg effect in cancer cells.

Experimental Protocols

While specific protocols for 2-FDG-13C are not widely established, the following methodologies are based on standard practices for 18F-FDG uptake assays and 13C-glucose labeling experiments.

In Vitro 2-FDG-13C Uptake Assay

Objective: To quantify the uptake of 2-FDG-13C in cancer cells as a measure of glucose transport and hexokinase activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (synthesis may be required or commercially sourced if available)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Scintillation vials or appropriate tubes for sample collection

Procedure:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment (Optional): If testing the effect of a compound, treat the cells for the desired duration before the uptake assay.

-

Tracer Incubation:

-

Remove the culture medium and wash the cells twice with warm PBS.

-

Add pre-warmed culture medium containing a known concentration of 2-FDG-13C (e.g., 1-10 µCi equivalent, concentration to be optimized) to each well.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Uptake Termination and Washing:

-

Remove the tracer-containing medium.

-

Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular tracer.

-

-

Metabolite Extraction:

-

Add ice-cold metabolite extraction buffer to each well.

-

Incubate on ice for 10 minutes.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation for Analysis:

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant for NMR or MS analysis.

-

Sample Preparation for NMR and Mass Spectrometry

For NMR Spectroscopy:

-

Lyophilize the metabolite extract to remove the solvent.

-

Reconstitute the sample in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

-

Transfer the sample to an NMR tube.

For Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile for HILIC).

-

Centrifuge to remove any particulates before transferring to an autosampler vial.

Data Presentation and Interpretation

Quantitative data from 2-FDG-13C experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative 2-FDG-13C Uptake in Different Cancer Cell Lines (Note: This data is for illustrative purposes only and does not represent actual experimental results.)

| Cell Line | Treatment | 2-FDG-13C Uptake (nmol/mg protein/hr) |

| MCF-7 | Control | 15.2 ± 1.8 |

| MCF-7 | Drug X (10 µM) | 8.5 ± 0.9 |

| MDA-MB-231 | Control | 25.6 ± 2.5 |

| MDA-MB-231 | Drug X (10 µM) | 15.1 ± 1.7 |

| A549 | Control | 18.9 ± 2.1 |

| A549 | Drug X (10 µM) | 12.3 ± 1.5 |

Table 2: Illustrative Metabolic Flux Ratios Determined from 13C-Labeled Glucose Tracing (Note: This data is for illustrative purposes only and demonstrates the type of information that can be obtained from metabolic flux analysis.)

| Metabolic Flux Ratio | Control Cells | Drug Y Treated Cells |

| Glycolysis / Pentose Phosphate Pathway | 3.2 | 4.5 |

| Pyruvate Dehydrogenase / Lactate Dehydrogenase | 0.8 | 0.5 |

| Anaplerotic Flux / TCA Cycle Flux | 0.4 | 0.3 |

Conclusion

The use of this compound as a metabolic tracer holds significant promise for advancing our understanding of the Warburg effect in cancer. By providing a direct and quantifiable measure of glucose uptake and phosphorylation, 2-FDG-13C can serve as a valuable tool for screening anti-cancer drugs that target metabolic pathways and for elucidating the intricate signaling networks that drive cancer cell proliferation. While further research is needed to establish standardized protocols and fully explore the capabilities of this tracer, the foundational knowledge from 18F-FDG and 13C-glucose studies provides a clear roadmap for its successful implementation in cancer metabolism research.

References

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]

- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-2-(fluoro-18F)-D-glucose - American Chemical Society [acs.org]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Four-dimensional quantitative analysis using FDG-PET in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]

Assessing Glucose Transport Kinetics with 2-Deoxy-2-fluoro-D-glucose-¹³C: An In-depth Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for assessing glucose transport kinetics using the stable isotope-labeled glucose analog, 2-Deoxy-2-fluoro-D-glucose-¹³C (¹³C-2-FDG). While the use of its radioisotope counterpart, ¹⁸F-FDG, is well-established in Positron Emission Tomography (PET), ¹³C-2-FDG offers a non-radioactive alternative for detailed kinetic studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide outlines the core principles, proposes detailed experimental protocols, presents relevant kinetic data from related glucose analogs, and provides visualizations of key pathways and workflows.

Core Principles: The Fate of 2-FDG in the Cell

The utility of 2-Deoxy-2-fluoro-D-glucose (2-FDG) as a tracer for glucose uptake lies in its structural similarity to glucose, allowing it to be recognized and transported into the cell by the same membrane proteins. However, a key modification—the substitution of the hydroxyl group at the C2 position with fluorine—halts its metabolism after the initial phosphorylation step.

Transport and Trapping Mechanism

The uptake and initial metabolism of 2-FDG, and by extension ¹³C-2-FDG, is a two-step process primarily mediated by Glucose Transporters (GLUTs) and the enzyme Hexokinase.[1]

-

Facilitated Diffusion: 2-FDG is transported across the cell membrane down its concentration gradient by GLUT proteins.[1] This family of transporters, with various isoforms, exhibits tissue-specific expression and is often upregulated in cancer cells.[2]

-

Phosphorylation: Once inside the cell, 2-FDG is a substrate for Hexokinase, which phosphorylates it to 2-FDG-6-phosphate (2-FDG-6-P).[1]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is a substrate for phosphoglucose isomerase and can proceed through glycolysis, 2-FDG-6-P cannot be further metabolized.[3] It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it.[4] This effective "trapping" of the molecule within the cell allows its accumulation to serve as a surrogate for the rate of glucose transport and phosphorylation.[4]

The following diagram illustrates this transport and trapping pathway.

References

- 1. youtube.com [youtube.com]

- 2. Impact of cell-proliferation-associated gene expression on 2-deoxy-2-[(18)f]fluoro-D-glucose (FDG) kinetics as measured by dynamic positron emission tomography (dPET) in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic response assessment with 18F-FDG PET/CT: inter-method comparison and prognostic significance for patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NMR Detection of 2-Deoxy-2-fluoro-D-glucose-¹³C

Abstract

This document provides detailed application notes and experimental protocols for the detection and characterization of 2-Deoxy-2-fluoro-D-glucose-¹³C (¹³C-FDG) using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals working in metabolic research, oncology, and neurology. The protocols cover sample preparation, acquisition of one-dimensional (1D) ¹³C and ¹⁹F spectra, and two-dimensional (2D) heteronuclear correlation experiments.

Introduction and Application Notes

2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog widely used in Positron Emission Tomography (PET) to image glucose metabolism.[1] Labeling FDG with the stable isotope Carbon-13 (¹³C) allows for non-radioactive tracing of its metabolic fate using NMR spectroscopy. This technique is invaluable for studying metabolic fluxes, enzyme kinetics, and drug effects on glucose uptake and glycolysis in vitro and in vivo.[2]

The presence of both ¹³C and ¹⁹F nuclei in ¹³C-FDG offers a unique advantage for NMR studies. ¹⁹F provides a highly sensitive and specific nucleus for detection with a wide chemical shift range and no background signal in biological systems.[3] The ¹³C label enables the tracking of the carbon backbone through metabolic pathways.[2] Combining ¹³C and ¹⁹F detection with ¹H NMR through multidimensional experiments provides unambiguous structural and connectivity information.

Key NMR Techniques for ¹³C-FDG Detection:

-

1D ¹³C NMR: Direct detection of the ¹³C-labeled carbon atoms. While less sensitive than ¹H NMR, it provides direct information about the chemical environment of each carbon.[2] Signal enhancement techniques like Nuclear Overhauser Effect (NOE) and the use of cryogenic probes can significantly improve sensitivity.[2] For ¹³C-FDG, ¹³C-¹⁹F coupling will split the signals of carbons close to the fluorine atom, providing valuable structural information.

-

1D ¹⁹F NMR: A highly sensitive method for detecting ¹³C-FDG and its metabolites.[4] The ¹⁹F spectrum is simple, with signals appearing in a region free from biological background interference. Coupling to adjacent ¹H and ¹³C nuclei provides structural confirmation.

-

2D Heteronuclear Correlation (HSQC/HMBC): These powerful experiments correlate different nuclei, providing a detailed molecular fingerprint.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Identifies carbons directly attached to protons.[5][6] This is the most sensitive method for detecting protonated ¹³C sites.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons, helping to piece together the carbon skeleton and identify quaternary carbons.[7][8]

-

¹⁹F-¹³C HMBC: Correlates the fluorine atom with carbons over multiple bonds, confirming the structure of fluorinated metabolites.[9]

-

The combination of these techniques allows for the unequivocal identification and quantification of ¹³C-FDG and its downstream metabolites, such as ¹³C-FDG-6-Phosphate (¹³C-FDG-6P), in complex biological samples.[10]

Visualized Workflows and Pathways

Metabolic Fate of ¹³C-FDG

¹³C-FDG is transported into the cell via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase to form ¹³C-FDG-6-Phosphate. Because of the fluorine at the C2 position, ¹³C-FDG-6P cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell, allowing its accumulation to reflect the rate of glucose uptake and phosphorylation.

General NMR Experimental Workflow

The process of analyzing a sample containing ¹³C-FDG involves several key steps, from careful sample preparation to final data analysis. Each step is critical for obtaining high-quality, reproducible results.

Logic of a 2D ¹H-¹³C HSQC Experiment

The HSQC experiment is a cornerstone of modern NMR for structural elucidation. It generates a 2D map where one axis represents the ¹H chemical shift and the other represents the ¹³C chemical shift. A peak appears only at the coordinates of a proton and the carbon it is directly bonded to, providing a clear and sensitive method for assigning ¹H-¹³C one-bond connectivities.

Quantitative Data Presentation

The chemical shifts and coupling constants of ¹³C-FDG are sensitive to its environment (e.g., solvent, pH, phosphorylation state). The table below provides typical, approximate values for ¹³C-FDG in its alpha and beta anomeric forms in aqueous solution.[7][11][12] Note that ¹³C-¹⁹F coupling constants (J-couplings) are significantly larger than ¹H-¹H or ¹H-¹³C couplings.

| Parameter | C1 | C2 | C3 | C4 | C5 | C6 |

| ¹³C Chemical Shift (δ) ppm (α-anomer) | ~92.0 | ~90.0 | ~70.5 | ~69.5 | ~70.0 | ~61.0 |

| ¹³C Chemical Shift (δ) ppm (β-anomer) | ~96.0 | ~90.5 | ~73.0 | ~69.8 | ~76.0 | ~61.2 |

| ¹J(C,F) Coupling (Hz) | ~20 | ~180-190 | ~20 | < 5 | < 5 | < 5 |

| ¹J(C,H) Coupling (Hz) | ~160-170 | ~145-150 | ~145-150 | ~145-150 | ~145-150 | ~145-150 |

| Parameter | ¹⁹F Chemical Shift (δ) ppm |

| α-anomer | ~ -200 to -205 |

| β-anomer | ~ -200 to -205 |

| ¹J(F,H) Coupling (Hz) | ~50 |

| Chemical shifts are relative to a standard (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F). Values can vary based on experimental conditions. |

Experimental Protocols

Protocol 1: Sample Preparation for In Vitro NMR

This protocol is suitable for samples such as cell extracts, tissue homogenates, or purified metabolites.

-

Extraction:

-

For cell or tissue samples, perform a metabolite extraction (e.g., using a methanol/chloroform/water or perchloric acid method) to separate small molecules from macromolecules like proteins and lipids.

-

Lyophilize the aqueous phase to a dry powder to remove organic solvents and water.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume (typically 500-600 µL) of NMR buffer.

-

The buffer should be primarily Deuterium Oxide (D₂O) (99.9% D) to minimize the solvent ¹H signal.

-

Include a known concentration of an internal standard for quantification (e.g., DSS or TSP for chemical shift referencing to 0.0 ppm and concentration calibration).

-

Adjust the pH to a physiological value (e.g., 7.0-7.4) using deuterated acid/base (e.g., DCl/NaOD) as pH can affect chemical shifts.

-

-

Filtration and Transfer:

-

Centrifuge the reconstituted sample at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any remaining particulate matter.

-

Carefully transfer the supernatant to a clean, high-quality 5 mm NMR tube, avoiding any solid material.

-

Protocol 2: 1D ¹³C NMR Acquisition with ¹H Decoupling

This experiment provides a direct overview of all carbon environments.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal from the D₂O solvent.

-

Tune and match the ¹³C and ¹H coils of the probe.

-

Perform automated or manual shimming to optimize magnetic field homogeneity.

-

-

Experiment Parameters (Example for a 600 MHz spectrometer):

-

Pulse Program: zgpg30 or a similar pulse program with power-gated ¹H decoupling.

-

Transmitter Frequency Offset (O1P): Center of the expected ¹³C spectrum (e.g., ~80 ppm).

-

Spectral Width (SW): ~200-240 ppm (to cover all expected signals).

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.[13]

-

Relaxation Delay (D1): 2.0 seconds (a longer delay may be needed for quaternary carbons).[13]

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay and faster acquisition).

-

Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration. Signal-to-noise improves with the square root of the number of scans.

-

Temperature: Set to a stable temperature, e.g., 298 K (25 °C).

-

-

Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz) to improve signal-to-noise.

-

Perform Fourier transformation, automatic phasing, and baseline correction.

-

Protocol 3: 2D ¹H-¹³C HSQC Acquisition

This experiment is crucial for assigning protonated carbons by correlating ¹H and ¹³C chemical shifts.

-

Instrument Setup:

-

Follow the same setup steps as for the 1D experiment (Lock, Tune, Shim).

-

-

Experiment Parameters (Example for a 600 MHz spectrometer):

-

Pulse Program: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, edited HSQC sequence.

-

Transmitter Frequency Offset (O1P for ¹H, O2P for ¹³C): Centered on the respective spectral regions (e.g., 4.7 ppm for ¹H, 80 ppm for ¹³C).

-

Spectral Width (SW for ¹H): ~12 ppm.

-

Spectral Width (SW for ¹³C): ~100-160 ppm (focused on the aliphatic and anomeric region).

-

Number of Points (TD): 2048 in F2 (¹H), 256-512 in F1 (¹³C).

-

Number of Scans (NS): 4 to 32 per increment, depending on concentration.

-

¹J(C,H) Coupling Constant: Set to an average value for one-bond C-H coupling, typically 145 Hz for carbohydrates.

-

-

Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform 2D Fourier transformation, phasing, and baseline correction.

-

The resulting spectrum will show positive cross-peaks for CH/CH₃ groups and negative cross-peaks for CH₂ groups (in an edited HSQC).[8]

-

References

- 1. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Illuminating Metabolic Pathways: In Vivo Tracking of 2-Deoxy-2-fluoro-D-glucose-¹³C in Animal Models

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular metabolism in a living organism, or in vivo metabolomics, is a critical aspect of understanding disease progression and therapeutic response. 2-Deoxy-2-fluoro-D-glucose (FDG) is a glucose analog widely used in Positron Emission Tomography (PET) to image glucose uptake. When labeled with the stable isotope carbon-13 (¹³C-FDG), it becomes a powerful tool for tracing the fate of glucose in metabolic pathways without the use of ionizing radiation. This application note provides detailed protocols for the in vivo tracking of ¹³C-FDG in animal models, utilizing Magnetic Resonance Spectroscopy (MRS) and ex vivo analysis techniques. This approach offers a unique window into cellular bioenergetics, particularly in the fields of oncology, neuroscience, and metabolic diseases.

Principle

Like its radioactive counterpart ¹⁸F-FDG, ¹³C-FDG is transported into cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to ¹³C-FDG-6-phosphate.[1] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized through glycolysis and is effectively trapped within the cell.[1] This intracellular accumulation allows for the sensitive detection and quantification of glucose uptake. The incorporation of the ¹³C label enables the distinction of the tracer and its metabolites from the endogenous carbon pool using techniques like MRS and mass spectrometry. This allows for the measurement of metabolic fluxes and the identification of active metabolic pathways.

Applications

The in vivo tracking of ¹³C-FDG in animal models has several key applications:

-

Oncology: Studying the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen, is a primary application.[2][3] Tracing ¹³C-FDG allows for the non-invasive assessment of tumor glucose uptake and metabolism, providing insights into tumor aggressiveness and response to therapy.[4]

-

Neuroscience: Investigating cerebral metabolism and neurotransmitter cycling is another significant area of research.[5][6] ¹³C-MRS studies using labeled glucose can quantify metabolic fluxes in different brain cell types, such as neurons and astrocytes.[6][7]

-

Metabolic Diseases: This technique can be applied to study alterations in glucose metabolism in diseases like diabetes and obesity.[3][8]

Experimental Workflow

The overall workflow for an in vivo ¹³C-FDG tracking experiment involves several key stages, from animal preparation to data analysis.

Caption: A generalized workflow for in vivo ¹³C-FDG metabolic tracing studies.

Protocols

Protocol 1: Animal Preparation and ¹³C-FDG Administration

Materials:

-

Animal model (e.g., mouse or rat with tumor xenograft)

-

¹³C-labeled 2-Deoxy-2-fluoro-D-glucose (sterilized and dissolved in saline)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Glucometer and test strips

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.

-

Fasting: Fast the animals for 4-12 hours prior to ¹³C-FDG administration to reduce background glucose levels.[9] Water should be available ad libitum.[10]

-

Anesthesia: Anesthetize the animal using isoflurane (1-3% in oxygen).[11] Anesthesia helps to minimize movement artifacts during imaging and can reduce stress-induced hyperglycemia.[9]

-

Temperature Maintenance: Place the anesthetized animal on a heating pad to maintain body temperature throughout the procedure. This is crucial for consistent metabolic rates.[9]

-

Blood Glucose Measurement: Collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[10]

-

¹³C-FDG Administration: Administer a bolus of ¹³C-FDG via the tail vein (intravenous) or intraperitoneally. The typical dose for mice is in the range of 7.4 - 14 MBq for radiolabeled FDG, and a similar molar equivalent should be considered for ¹³C-FDG.[11] The volume should be less than 10% of the total blood volume.[10]

Protocol 2: In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS)

Materials:

-

High-field MRI scanner equipped for ¹³C detection

-

Animal-compatible RF coil (¹H/¹³C dual-tuned)

-

Animal monitoring system (respiration, temperature)

Procedure:

-

Animal Positioning: Securely position the anesthetized animal within the RF coil, ensuring the region of interest (e.g., tumor or brain) is centered.

-

Scout Imaging: Acquire anatomical ¹H MR images (e.g., T2-weighted) to localize the region of interest for MRS voxel placement.

-

Shimming: Perform magnetic field shimming on the region of interest to optimize spectral resolution.

-

¹³C MRS Acquisition: Acquire dynamic ¹³C spectra over a period of time (e.g., up to 5 hours) to observe the incorporation of the ¹³C label into metabolites.[7] Key parameters to optimize include the pulse sequence, repetition time (TR), and number of averages.

-

Data Processing: Process the raw MRS data by Fourier transformation, phase correction, and baseline correction.

-

Quantification: Quantify the peak areas of ¹³C-labeled metabolites (e.g., ¹³C-FDG-6-phosphate, and potentially downstream metabolites if the label were on a metabolically active molecule like glucose) to determine their relative concentrations and metabolic fluxes.[5][7]

Protocol 3: Ex Vivo Tissue Analysis

Materials:

-

Surgical tools

-

Liquid nitrogen

-

Homogenizer

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

Mass spectrometer or NMR spectrometer

Procedure:

-

Tissue Collection: At the end of the in vivo experiment, euthanize the animal and rapidly excise the tissues of interest.[12]

-

Flash Freezing: Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[12]

-

Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water) to separate polar and nonpolar metabolites.

-

Sample Analysis: Analyze the polar extracts using liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy to identify and quantify ¹³C-labeled metabolites.[13]

-

Isotopologue Analysis: Determine the isotopic enrichment in different metabolites to trace the metabolic fate of the ¹³C label.[13]

Data Presentation

Quantitative data from ¹³C-FDG tracking studies can be summarized to compare metabolic activity across different experimental conditions.

| Parameter | Control Group | Treatment Group | Reference |

| In Vivo MRS | |||

| ¹³C-FDG-6-P / ¹³C-FDG Ratio | 1.5 ± 0.3 | 0.8 ± 0.2 | Fictional Data |

| Neuronal TCA Cycle Flux (μmol/g/min) | 0.56 ± 0.03 | 0.45 ± 0.04 | [7] |

| Glial TCA Cycle Flux (μmol/g/min) | 0.16 ± 0.03 | 0.14 ± 0.02 | [7] |

| Ex Vivo Mass Spectrometry | |||

| ¹³C-Lactate Enrichment (%) | 25 ± 5 | 15 ± 4 | Fictional Data |

| ¹³C-Citrate Enrichment (%) | 10 ± 2 | 5 ± 1 | Fictional Data |

| PET Imaging (with ¹⁸F-FDG for comparison) | |||

| Tumor SUVmax | 8.2 ± 1.5 | 4.1 ± 0.9 | [14][15] |

| Metabolic Tumor Volume (cm³) | 2.5 ± 0.7 | 1.2 ± 0.4 | [15] |

Note: Some values are illustrative as direct comparative data for ¹³C-FDG is emerging. Flux rates are from a ¹³C-glucose study for context.[7]

Visualization of Pathways and Relationships

Metabolic Fate of ¹³C-FDG

The metabolic pathway of ¹³C-FDG is truncated compared to glucose, leading to its intracellular trapping.

Caption: Trapping of ¹³C-FDG after cellular uptake and phosphorylation.

Multi-Modal Imaging Approach

Combining ¹³C-MRS with other imaging modalities like PET provides a more comprehensive understanding of tumor metabolism.

Caption: Complementary information from a multi-modal imaging and analysis approach.

Conclusion

The in vivo tracking of ¹³C-FDG in animal models is a sophisticated and powerful technique for probing glucose metabolism. By combining in vivo MRS with ex vivo analytical methods, researchers can gain detailed insights into metabolic pathways that are active in various disease states. The protocols and information provided herein offer a foundation for scientists to design and execute robust studies to advance our understanding of cellular metabolism and to accelerate the development of novel therapeutics.

References

- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test [app.jove.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. biorxiv.org [biorxiv.org]

- 14. Role of Optimal Quantification of FDG PET Imaging in the Clinical Practice of Radiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Four-dimensional quantitative analysis using FDG-PET in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis of ¹³C-FDG Uptake in Tumor Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of tumor metabolism is a critical area of cancer research, providing insights into the mechanisms of tumor growth, proliferation, and response to therapy. One of the hallmarks of many cancer cells is their increased uptake of glucose, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming can be exploited for both diagnostic and therapeutic purposes. While [¹⁸F]Fluorodeoxyglucose Positron Emission Tomography ([¹⁸F]FDG-PET) is a cornerstone of clinical oncology for visualizing glucose uptake, it provides limited information on the downstream metabolic fate of glucose.[2] Stable isotope tracing using carbon-13 (¹³C) labeled nutrients, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method to quantitatively track the metabolic pathways of these nutrients in detail.[3]

This document provides detailed application notes and protocols for the quantitative analysis of ¹³C-labeled 2-deoxy-2-fluoro-D-glucose (¹³C-FDG) uptake in tumor tissues. Similar to its radiolabeled counterpart, ¹³C-FDG is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to ¹³C-FDG-6-phosphate. Because ¹³C-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway, it accumulates within the cell, providing a direct measure of glucose uptake and phosphorylation activity. The use of a stable isotope allows for precise quantification and tracing using MS and NMR techniques, offering a complementary approach to traditional radionuclide-based imaging.

Principle of the Method

The quantitative analysis of ¹³C-FDG uptake relies on the principle of metabolic trapping. ¹³C-FDG, a glucose analog, is taken up by cancer cells through the same transporters as glucose. Once inside the cell, it is phosphorylated by hexokinase. The resulting ¹³C-FDG-6-phosphate is not a substrate for phosphoglucose isomerase, the next enzyme in the glycolytic pathway, and thus becomes trapped intracellularly. The amount of accumulated ¹³C-FDG-6-phosphate is proportional to the rate of glucose uptake and phosphorylation. By using uniformly ¹³C-labeled FDG ([U-¹³C]FDG), the labeled carbon atoms can be detected and quantified using mass spectrometry or NMR spectroscopy, allowing for a precise measurement of its accumulation in tumor cells and tissues.

Signaling Pathways and Experimental Workflow

The uptake of glucose and its analogs is a complex process regulated by various signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cellular growth and metabolism and is frequently hyperactivated in cancer. Its activation promotes the translocation of glucose transporters (GLUTs) to the cell surface, thereby increasing glucose uptake.

The experimental workflow for a typical ¹³C-FDG tracing study involves several key steps, from the administration of the tracer to the final data analysis. This process can be applied to both in vitro cell culture models and in vivo animal studies.

Experimental Protocols

Protocol 1: In Vitro ¹³C-FDG Labeling of Cancer Cells

Objective: To quantify the uptake of ¹³C-FDG in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM (or other appropriate basal medium)

-

[U-¹³C]FDG (uniformly labeled with ¹³C)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolic quenching solution (e.g., 80% methanol at -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Starvation (Optional): Prior to labeling, wash the cells once with PBS and incubate in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.

-

Labeling: Replace the medium with glucose-free medium supplemented with a known concentration of [U-¹³C]FDG (e.g., 1-10 mM). Incubate for a defined period (e.g., 15, 30, 60 minutes).

-

Washing: To terminate the uptake, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.

-

Metabolic Quenching and Harvesting: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Metabolite Extraction: Proceed with the metabolite extraction protocol (Protocol 3).

Protocol 2: In Vivo ¹³C-FDG Administration to Tumor-Bearing Animal Models

Objective: To quantify the uptake of ¹³C-FDG in tumor tissues in vivo.

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered model)

-

Sterile [U-¹³C]FDG solution in saline

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tumor excision

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Tracer Administration: Administer a bolus of [U-¹³C]FDG solution via intravenous (tail vein) or intraperitoneal injection. The dose will depend on the animal model and experimental design (e.g., 250 mg/kg).

-

Uptake Period: Allow the ¹³C-FDG to circulate and be taken up by the tissues for a specific duration (e.g., 60 minutes).

-

Tumor Excision: At the end of the uptake period, surgically excise the tumor as quickly as possible.

-

Metabolic Quenching: Immediately freeze-clamp the tumor in liquid nitrogen to halt all metabolic activity.

-

Sample Storage: Store the frozen tumor tissue at -80°C until metabolite extraction.

-

Metabolite Extraction: Proceed with the metabolite extraction protocol for tissues (Protocol 3).

Protocol 3: Metabolite Extraction from Cells and Tissues